H-Ser(Bzl)-OH.HCl

Overview

Description

Molecular Structure Analysis

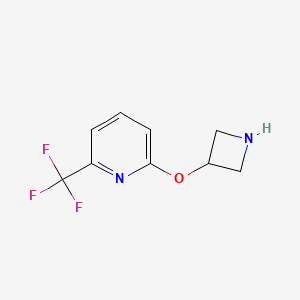

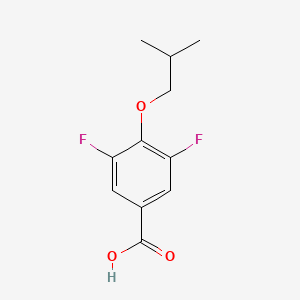

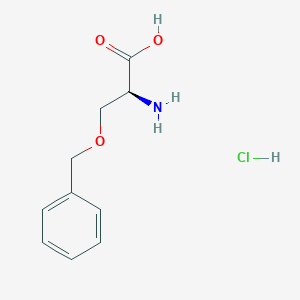

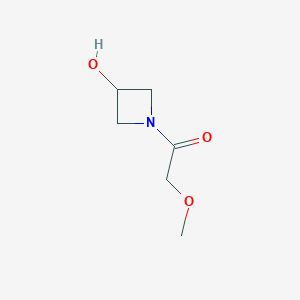

The molecular formula of H-Ser(Bzl)-OH.HCl is C10H14ClNO3 . The InChI code is 1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 .Physical And Chemical Properties Analysis

H-Ser(Bzl)-OH.HCl is a white crystalline powder with a molecular weight of 231.68 g/mol . It is soluble in water and methanol, but insoluble in organic solvents such as chloroform and ethyl acetate. It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Crystal Structure Analysis

- DL-serine hydrochloride, a compound related to H-Ser(Bzl)-OH.HCl, has been studied using X-ray diffraction, Fourier transform infrared spectroscopy, and DFT calculations. This research provides detailed insights into its molecular structure, aiding in understanding similar compounds like H-Ser(Bzl)-OH.HCl (S. Jarmelo et al., 2008).

Synthetic Methodology

- The synthetic methodology of benzyl O-benzyl-L-serinate hydrochloride, closely related to H-Ser(Bzl)-OH.HCl, has been explored, highlighting efficient synthetic routes and potential applications in complex molecular synthesis (Yang Da-cheng, 2003).

Surface-Enhanced Raman Scattering (SERS) Applications

- Research involving Ag nanosheet hierarchical clubbed micro/nanostructured arrays demonstrates the use of SERS for trace analysis and detection of chemicals, a technique potentially applicable to compounds like H-Ser(Bzl)-OH.HCl (Haibao Zhang et al., 2019).

- A study on amino acids and peptides involving Boc-S-Ser(Bzl)-OH, a compound structurally related to H-Ser(Bzl)-OH.HCl, underlines the importance of SERS in understanding molecular interactions in peptide synthesis (U. Pedersen et al., 1982).

Spectroscopic Studies

- Spectroscopic techniques, including SERS, have been utilized to investigate various molecular structures and interactions, providing a framework for the analysis of complex molecules like H-Ser(Bzl)-OH.HCl (O. Francioso et al., 2002).

Mechanism of Action

Target of Action

H-Ser(Bzl)-OH.HCl, also known as O-Benzyl-L-serine, is a derivative of the amino acid serine

Mode of Action

The exact mode of action of H-Ser(Bzl)-OHAmino acids and their derivatives, including serine derivatives like h-ser(bzl)-ohHCl, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of H-Ser(Bzl)-OHAs a serine derivative, it may contribute to the beneficial effects associated with serine and its derivatives, such as supporting muscle growth and recovery, enhancing mental performance, and preventing exercise-induced muscle damage .

Safety and Hazards

H-Ser(Bzl)-OH.HCl may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . Safety measures include washing off with soap and plenty of water in case of skin contact, flushing eyes with water as a precaution in case of eye contact, and moving to fresh air if inhaled .

properties

IUPAC Name |

(2S)-2-amino-3-phenylmethoxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJXTCPYWRWTDZ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735828 | |

| Record name | O-Benzyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ser(Bzl)-OH.HCl | |

CAS RN |

76614-98-7 | |

| Record name | O-Benzyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)